molecular formula C13H15F3N4O4 B2723312 Cyclo(his-pro) (TFA)

Cyclo(his-pro) (TFA)

Cat. No.: B2723312
M. Wt: 348.28 g/mol
InChI Key: YOFCDSUBRJNLBB-OZZZDHQUSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Cyclo(his-pro) (TFA) can be synthesized using high pressure/temperature assisted cyclization. The process involves using dipeptide methyl ester hydrochloride as the starting material, which is then cyclized in water under high pressure and temperature conditions. The optimal conditions for this reaction include a pressure of 0.20 MPa, a reaction time of 3.5 hours, a solution pH of 6.0, and a substrate concentration of 15 mg/mL. This method is rapid, environmentally friendly, and highly efficient, yielding Cyclo(his-pro) (TFA) with a high purity and no racemization .

Chemical Reactions Analysis

Cyclo(his-pro) (TFA) undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can be performed using common reducing agents.

    Substitution: Substitution reactions can occur, especially in the presence of suitable nucleophiles or electrophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Cyclo(his-pro) (TFA) has a wide range of scientific research applications:

Mechanism of Action

Cyclo(his-pro) (TFA) exerts its effects primarily by inhibiting NF-κB nuclear accumulation. This inhibition is achieved through the modulation of the Nrf2-NF-κB signaling axis. By increasing the nuclear level of Nrf2, Cyclo(his-pro) (TFA) prevents the translocation of NF-κB to the nucleus, thereby reducing the expression of pro-inflammatory cytokines and other stress-related proteins. This mechanism allows the compound to exert its neuroprotective, anti-inflammatory, and immunomodulatory effects .

Comparison with Similar Compounds

Cyclo(his-pro) (TFA) is unique due to its ability to cross the brain-blood barrier and its structural similarity to thyrotropin-releasing hormone. Similar compounds include:

    Cyclo(histidyl-proline): This compound shares the same cyclic dipeptide structure but lacks the trifluoroacetic acid component.

    Histidylproline diketopiperazine: Another cyclic dipeptide with similar properties but different structural components.

    Cyclo(prolylhistidine): A related cyclic dipeptide with a different amino acid sequence

These similar compounds share some biological activities but differ in their specific applications and mechanisms of action.

Properties

IUPAC Name

(3S,8aS)-3-(1H-imidazol-5-ylmethyl)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O2.C2HF3O2/c16-10-9-2-1-3-15(9)11(17)8(14-10)4-7-5-12-6-13-7;3-2(4,5)1(6)7/h5-6,8-9H,1-4H2,(H,12,13)(H,14,16);(H,6,7)/t8-,9-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOFCDSUBRJNLBB-OZZZDHQUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=O)NC(C(=O)N2C1)CC3=CN=CN3.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2C(=O)N[C@H](C(=O)N2C1)CC3=CN=CN3.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F3N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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